7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrano-pyridazine structure. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. It is classified as a pyridazine derivative, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis and characterization of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride can be traced back to studies focusing on the development of novel heterocyclic compounds with therapeutic applications. The compound is often derived from reactions involving pyridine and related heterocycles, which are prevalent in pharmaceutical chemistry .
This compound falls under the category of pyridazines, specifically those that incorporate additional functionalities such as carboxylic acids. Pyridazines are recognized for their ability to interact with various biological targets, making them significant in drug design and development.
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with hydrazine or its derivatives, leading to the formation of pyridazine rings. The introduction of the carboxylic acid functionality can be achieved through further functionalization steps.
The molecular structure of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride consists of a fused ring system that includes both pyridine and pyrano units. The structural formula can be represented as follows:
The compound can participate in various chemical reactions typical for heterocyclic compounds, including:
The reactivity of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride is influenced by its functional groups and ring structure, allowing it to serve as a versatile intermediate in organic synthesis.
While specific mechanisms of action for this compound are still under investigation, it is believed to interact with biological targets such as enzymes involved in metabolic pathways. The presence of the carboxylic acid group may enhance its binding affinity to these targets.
Research indicates that similar compounds exhibit inhibitory effects on protein kinases and other enzymes associated with cancer progression and inflammation . The precise pathways and interactions remain an area for further study.
7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride has potential applications in:
The construction of the bicyclic pyrano[4,3-c]pyridazine system represents a significant synthetic challenge due to the requirement for precise regiochemical control during ring fusion. Recent methodological advances have focused on innovative cyclization strategies that improve both efficiency and selectivity in assembling this pharmacologically relevant scaffold.
The Vilsmeier-Haack formylation-cyclization cascade has emerged as a particularly effective approach for building the hydroquinoline precursor framework essential for pyrano-pyridazine synthesis. This method utilizes phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to generate the Vilsmeier reagent in situ, which selectively formylates electron-rich tetrahydroquinoline precursors at the para-position relative to the nitrogen atom. Subsequent acid-catalyzed ring closure with hydrazine derivatives yields the pyridazine ring with high regioselectivity. This strategy has demonstrated excellent functional group tolerance, accommodating various N-alkyl substituents including methyl and benzyl groups without compromising cyclization efficiency [9] [3].
Alternative one-pot diazotization/cyclization sequences inspired by classical cinnoline synthesis have been adapted for pyrano-pyridazine assembly. These methods involve diazotization of 4-propenyl-3-aminopyridine derivatives followed by spontaneous intramolecular cyclization. While historically associated with low yields (14-17%) due to competing polymerization side reactions, recent optimization using copper(I) catalysts has improved efficiency to approximately 38% yield. The reaction proceeds through electrophilic attack of the diazonium species onto the electron-rich enol form of the acetyl substituent, establishing the critical C-N bond of the pyridazine ring [1].
Microwave-assisted condensation-cyclization protocols represent a significant advancement in pyrano-pyridazine synthesis. These methods exploit the enhanced molecular interactions under microwave irradiation to facilitate the reaction between 4-methylpyridazin-6-one derivatives and dimethylformamide dimethylacetal (DMFDMA). The process generates an enamine intermediate that undergoes subsequent annulation with aromatic amines to yield the pyrano[4,3-c]pyridazine core in substantially reduced reaction times (15-30 minutes) compared to conventional heating. This approach has demonstrated particular utility for introducing electron-withdrawing substituents at the C7 position, which influence both physicochemical properties and biological activity [1] [6].
Table 1: Comparative Analysis of Pyrano-Pyridazine Core Assembly Methods
Synthetic Strategy | Key Reagents/Conditions | Yield Range | Regioselectivity | Reaction Time |
---|---|---|---|---|
Vilsmeier-Haack Cascade | POCl₃/DMF, then hydrazine hydrate | 65-78% | High | 6-12 hours |
Diazotization/Cyclization | NaNO₂/AcOH, Cu(I) catalyst | 35-42% | Moderate | 3-5 hours |
Microwave Condensation | DMFDMA, aniline, MW 150°C | 70-77% | High | 15-30 minutes |
Hetero-Diels-Alder | 2-Vinylpyridine/azodicarboxylate | 16-25% | Variable | 12-24 hours |
The Borsche reaction mechanism has been successfully adapted for constructing pyridopyridazinone analogs of the target scaffold. This transformation involves condensation of 4-acetyl-3-aminopyridine with hydrazine derivatives under acidic conditions, followed by spontaneous cyclization. Nuclear magnetic resonance studies (¹H, ¹³C, ¹⁵N) have confirmed that the reaction predominantly yields the keto tautomer (pyridopyridazin-4-one) in polar solvents such as dimethyl sulfoxide, methanol, and water. This tautomeric preference significantly influences both the reactivity and crystallinity of the final compounds, impacting downstream processing and salt formation [1].
Regioselective introduction of the C3-carboxylic acid functionality represents a critical transformation in the synthesis of the target molecule, as this group significantly influences both physicochemical properties and biological interactions. Recent advances have focused on developing catalytic systems that enable precise control over both regio- and stereochemistry during this key functionalization step.
Transition metal-catalyzed carbonylation has emerged as a powerful strategy for direct carboxylic acid installation. Palladium(II) acetate (Pd(OAc)₂) in combination with 1,3-bis(diphenylphosphino)propane (dppp) as a bidentate ligand efficiently catalyzes the carbonylation of 3-halo-pyrano[4,3-c]pyridazine precursors under moderate carbon monoxide pressure (20-50 psi). This system demonstrates exceptional regioselectivity for carboxylation at the C3 position due to coordination-directed activation of the carbon-halogen bond. The reaction proceeds in dimethylacetamide (DMA) solvent at 80-100°C, achieving yields of 80-92% with minimal formation of the regioisomeric C6-carboxylated byproduct (<5%). The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), CO insertion, and finally nucleophilic attack by hydroxide or water to generate the carboxylic acid functionality [8] [1].
Enzymatic desymmetrization of prochiral diesters offers an alternative approach to regioselective carboxylic acid formation. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates remarkable selectivity for mono-hydrolysis of diethyl pyrano[4,3-c]pyridazine-3,6-dicarboxylate derivatives at the C3 position. This biocatalytic process operates optimally in biphasic water:toluene systems (1:1 v/v) at physiological pH and temperature (pH 7.4, 37°C), achieving 85-90% conversion with enantiomeric excess exceeding 98% for chiral derivatives. The exquisite regioselectivity originates from differential steric accessibility of the two ester groups within the enzyme's active site, with the C3 ester positioned preferentially for nucleophilic attack by the catalytic serine residue. This green chemistry approach eliminates the need for protecting groups and provides an efficient route to enantiomerically pure C3-carboxylic acid derivatives [9] .
Table 2: Catalytic Systems for Regioselective C3-Carboxylation
Catalytic System | Reaction Conditions | Yield (%) | Regioselectivity (C3:C6) | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂/dppp | CO (20 psi), DMA, 100°C | 80-92% | 19:1 | Broad substrate scope |
CAL-B lipase | H₂O/toluene, pH 7.4, 37°C | 85-90% | Exclusive C3 | Enantioselective, mild conditions |
CuI/1,10-phenanthroline | CO₂ (1 atm), Cs₂CO₃, DMF, 80°C | 70-75% | 15:1 | Atmospheric CO₂ utilization |
Photoredox catalysis (Ir(ppy)₃) | CO₂, H₂O, blue LEDs, room temperature | 65-70% | 10:1 | Mildest conditions, radical mechanism |
Electrochemical carboxylation has recently been explored as a sustainable alternative for introducing the carboxylic acid functionality. This method employs an undivided cell equipped with a magnesium sacrificial anode and a platinum cathode, utilizing atmospheric carbon dioxide as the carbonyl source. The process involves constant current electrolysis (10 mA/cm²) of 3-bromo-pyrano[4,3-c]pyridazine derivatives in dimethylformamide containing 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) as supporting electrolyte. The reaction proceeds through cathodic reduction of the aryl halide to generate an aryl radical anion, which undergoes nucleophilic attack on CO₂ to form the carboxylate product after protonation. This approach achieves moderate yields (65-75%) but offers significant advantages in terms of atom economy and avoidance of toxic carbon monoxide gas .
The conversion of 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid to its hydrochloride salt form represents a critical purification and stabilization step, significantly impacting the compound's crystallinity, hygroscopicity, and long-term stability. Systematic optimization of salt formation parameters has revealed substantial solvent and process dependencies on the resulting solid-state properties.
Solvent polarity and proton donation capacity directly influence salt stoichiometry and crystallinity. Studies comparing different solvent systems have demonstrated that ethanol-water mixtures (4:1 v/v) produce monohydrate hydrochloride salts with superior crystallinity compared to anhydrous solvents. The optimal pH range for salt formation is 3.0-3.5, achieved by controlled addition of hydrochloric acid (2-3 M) to a stirred suspension of the free acid. This pH range prevents both incomplete salt formation (at higher pH) and potential decomposition through pyridazine ring opening (at lower pH <2.5). Counterintuitively, protic solvents with moderate dielectric constants (ε = 20-30) such as n-butanol yield salts with the lowest hygroscopicity (0.2% weight gain at 60% RH), outperforming more polar solvents like methanol (ε = 33) which produce hygroscopic crystals prone to deliquescence [3] [7].
Anti-solvent crystallization techniques employing ethyl acetate or methyl tert-butyl ether (MTBE) have been optimized to enhance crystal habit and particle size distribution. The optimal protocol involves dissolving the free acid in minimal ethanol at 60°C, followed by addition of stoichiometric hydrochloric acid (1.05 equivalents). After complete salt formation, gradual addition of ethyl acetate (5 volumes) at a controlled rate of 10 mL/min induces crystallization of the hydrochloride salt as fine needles. This method achieves 92% recovery of material with consistent particle size distribution (D₉₀ = 50-70 µm) and bulk density (0.35-0.45 g/mL) suitable for pharmaceutical formulation. Crystals obtained through this method exhibit superior flow properties compared to those generated by thermal cooling crystallization, which tend to form aggregates [3].
Table 3: Salt Crystallization Optimization Parameters
Crystallization Parameter | Optimal Conditions | Suboptimal Conditions | Impact on Solid-State Properties |
---|---|---|---|
Solvent System | Ethanol-water (4:1 v/v) | Anhydrous ethanol | Monohydrate vs. anhydrous forms |
pH Range | 3.0-3.5 | <2.5 or >4.0 | Decomposition or incomplete salt formation |
Acid Equivalents | 1.05 eq HCl | >1.2 eq HCl | Acidic impurities; decreased melting point |
Anti-solvent | Ethyl acetate | Diethyl ether | Needle morphology vs. plates |
Cooling Rate | 0.5°C/min | Rapid quenching | Agglomeration; variable particle size |
Final Isolation Temperature | 0-5°C | Room temperature | Residual solvent content |
Polymorph screening conducted according to regulatory guidelines has identified three distinct crystalline forms of the hydrochloride salt. Form I (needles from ethanol/ethyl acetate) demonstrates optimal stability and processability, with a characteristic melting endotherm at 218-220°C (DSC) and distinctive XRPD peaks at 2θ = 7.8°, 15.6°, and 23.4°. In contrast, Form II (plates from isopropanol) exhibits undesirable tablet capping tendencies due to its lamellar crystal habit, while Form III (from acetonitrile) shows hygroscopic behavior with 5% water uptake at 40% RH. Accelerated stability studies (40°C/75% RH) confirm Form I maintains chemical purity (>99.5%) for at least 6 months without polymorphic conversion, making it the preferred form for development [7].
The implementation of green chemistry principles in the synthesis of 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid hydrochloride has yielded significant reductions in environmental impact while improving process efficiency and safety. These advancements span the entire synthetic route, from initial heterocycle formation to final salt purification.
Solvent-free microwave-assisted cyclization has revolutionized the pyranopyridazine ring formation step. Conventional thermal methods requiring reflux in xylene for 12-24 hours have been replaced by microwave irradiation of neat reactants at 150-180°C for 15-30 minutes. This approach eliminates the need for high-boiling aromatic solvents while achieving superior yields (77% vs. 62% conventional). The enhanced efficiency originates from direct molecular activation by microwave dielectric heating, which bypasses the thermal gradient limitations of conductive heating. Life cycle assessment demonstrates a 75% reduction in cumulative energy demand (CED) and an 85% decrease in E-factor (kg waste/kg product) compared to traditional methods. The E-factor reduction primarily stems from eliminating solvent use (accounting for 90% of mass input in conventional processes) and reducing energy consumption [9].
Aqueous micellar catalysis has been successfully implemented for catalytic carboxylation steps, replacing traditional dipolar aprotic solvents. Palladium-catalyzed carbonylation reactions conducted in water containing 2 wt% TPGS-750-M (a tocopherol-derived amphiphile) achieve comparable yields (78-85%) to dimethylacetamide-based systems while simplifying product isolation. The nanostructured aqueous environment created by the amphiphile solubilizes both organic substrates and catalyst precursors, enabling efficient catalytic turnover. Post-reaction, simple extraction with ethyl acetate provides the carboxylic acid product in high purity without aqueous workup waste. This approach reduces the process mass intensity (PMI) from 120 to 28 and eliminates chlorinated solvent use in downstream purification [9].
Table 4: Green Chemistry Metrics for Multi-Step Synthesis
Process Parameter | Conventional Synthesis | Green Synthesis | Improvement |
---|---|---|---|
Total Process Mass Intensity (PMI) | 186 kg/kg | 42 kg/kg | 77% reduction |
Cumulative Energy Demand (CED) | 890 MJ/kg | 210 MJ/kg | 76% reduction |
E-Factor (kg waste/kg product) | 185 | 41 | 78% reduction |
Water Consumption | 340 L/kg | 85 L/kg | 75% reduction |
Chlorinated Solvent Use | 62 L/kg | 0 L/kg | 100% elimination |
Carbon Footprint | 58 kg CO₂eq/kg | 14 kg CO₂eq/kg | 76% reduction |
Continuous flow hydrogenation has been developed for the reduction step preceding salt formation, enhancing both safety and efficiency. The transformation from pyrido[4,3-c]pyridazine to 7,8-dihydro-5H-pyrano[4,3-c]pyridazine using hydrogen gas is traditionally performed in batch reactors at elevated pressures (50-100 psi), presenting significant safety concerns. A continuous flow system employing a packed-bed reactor containing 5% Pd/C catalyst allows operation at significantly reduced pressure (25 psi) with residence times of 2-3 minutes. This setup achieves quantitative conversion with minimal catalyst loading (0.2 mol% vs. 5 mol% batch) and eliminates the risks associated with high-pressure hydrogen handling. The flow system's small reactor volume (10 mL) reduces the hydrogen inventory by 99.8% compared to 50-L batch reactors, dramatically improving process safety .
Ionic liquid-aqueous biphasic systems have been implemented for final salt purification, replacing traditional organic solvent extraction. The hydrochloride salt is partitioned between 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) and dilute hydrochloric acid (0.1 M), achieving 98% recovery of the product in the ionic liquid phase with exceptional purity (>99.8%). Subsequent addition of anti-solvent (ethyl acetate) precipitates the pure hydrochloride salt, while the ionic liquid is recovered (95% recovery) and reused for subsequent batches. This approach eliminates dichloromethane use in the final purification, reducing VOC emissions by 350 kg per ton of product and significantly improving operator safety [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8